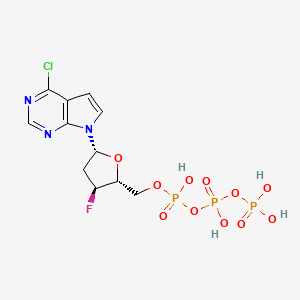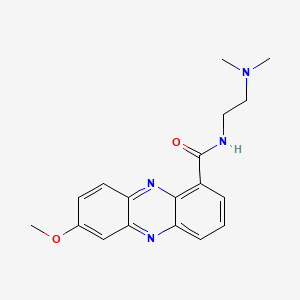
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a methoxy group, and a phenazinecarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenazine Core: This can be achieved through the cyclization of appropriate aromatic precursors under oxidative conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dimethylaminoethyl Group: This is often accomplished through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro phenazine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to enzymes or receptors, while the phenazine core can participate in redox reactions, influencing cellular processes. The methoxy group may also play a role in modulating the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- N,N-Dimethyl-2-aminoethanol
- N,N-Dimethylaminoethanol
Uniqueness
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler amines or phenazine derivatives, this compound’s structure allows for a broader range of interactions and applications, making it a valuable tool in various fields of research.
Propiedades
Número CAS |
106976-01-6 |
|---|---|
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-7-methoxyphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)10-9-19-18(23)13-5-4-6-15-17(13)21-14-8-7-12(24-3)11-16(14)20-15/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
Clave InChI |
JZPFQGHDPGYORO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


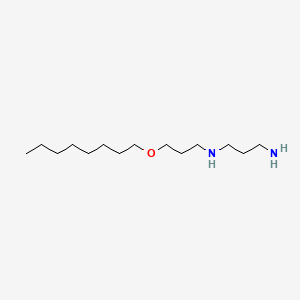
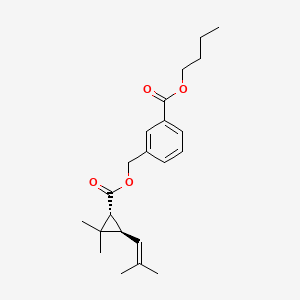

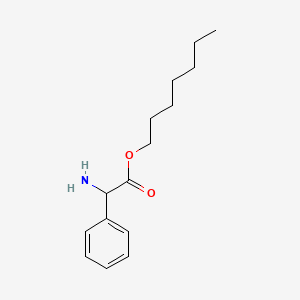
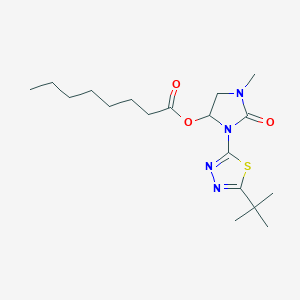
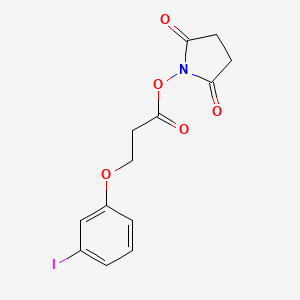
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
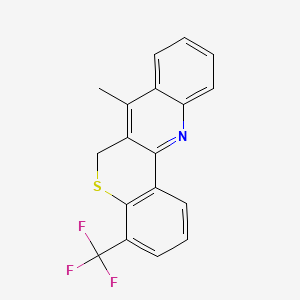
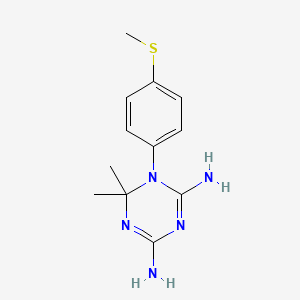
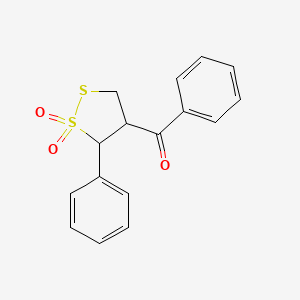
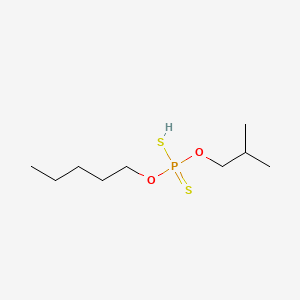
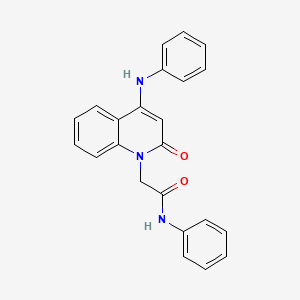
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
